molecular formula C8H11BN2O3 B13698192 2-(Tetrahydro-2-furyl)pyrimidine-5-boronic Acid

2-(Tetrahydro-2-furyl)pyrimidine-5-boronic Acid

Cat. No.: B13698192
M. Wt: 194.00 g/mol
InChI Key: XTKCKJBTJDKWTN-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a tetrahydrofuran moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed borylation of halogenated pyrimidines using bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include a base such as potassium carbonate (K2CO3) and a ligand like triphenylphosphine (PPh3) to facilitate the borylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acid derivatives .

Mechanism of Action

The mechanism by which 2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2-furyl)pyrimidine-5-boronic acid is unique due to the presence of the tetrahydrofuran moiety, which can influence its reactivity and solubility properties. This structural feature distinguishes it from other boronic acids and can provide advantages in specific synthetic applications .

Properties

Molecular Formula

C8H11BN2O3

Molecular Weight

194.00 g/mol

IUPAC Name

[2-(oxolan-2-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H11BN2O3/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h4-5,7,12-13H,1-3H2

InChI Key

XTKCKJBTJDKWTN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2CCCO2)(O)O

Origin of Product

United States

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